2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound "2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide" is a benzamide derivative featuring a 1,3,4-thiadiazole core. Its structure comprises a 2,5-dichlorinated benzene ring (benzamide moiety) linked via an amide bond to a thiadiazole ring substituted at position 5 with a 3-methylphenyl group. Thiadiazoles are heterocyclic systems known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and spectral characteristics.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)15-20-21-16(23-15)19-14(22)12-8-11(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWHNNRNSWZCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiadiazole ring with the chlorinated benzamide through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thiadiazole, including 2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit significant anticancer properties. Studies have evaluated their effectiveness against various cancer cell lines, demonstrating their potential as lead compounds for drug development.
- Cell Lines Tested :
- LoVo (colon cancer)
- MCF-7 (breast cancer)
In vitro assays indicated that these compounds can induce apoptosis and inhibit cell proliferation. For instance, a related study highlighted the anticancer potential of thiadiazole derivatives with specific structural modifications leading to enhanced activity against cancer cells .
Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral effects. Some studies report that compounds in this class can inhibit viral replication by targeting specific viral enzymes or pathways. For example, certain derivatives have shown activity against Dengue virus and Tobacco Mosaic Virus (TMV), indicating their potential use in antiviral therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Nitration : Introduction of nitro groups into aromatic compounds.
- Cyclization : Formation of the thiadiazole ring through cyclization reactions.
- Amidation : Final formation of the benzamide structure.
These synthetic routes allow for the creation of various derivatives that can be screened for enhanced biological activity .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It can interfere with signaling pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Selected Analogues
Key Observations :
- Chloro vs. Fluoro Substitution : Chloro groups (e.g., 4b ) increase molecular weight and lipophilicity compared to fluoro analogues (e.g., 4d–4f in ).
- Thiadiazole Substituents : Bulky groups like 3-methylphenyl (~350.9 g/mol) contribute to higher molecular weight compared to trifluoromethyl (342.12 g/mol ) or propan-2-yl (316.21 g/mol ).
- Electronic Effects : The trifluoromethyl group () lowers pKa (6.25) due to electron withdrawal, whereas methylphenyl (electron-donating) may increase basicity.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Biological Activity
2,5-Dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazoles. Its complex structure suggests potential biological activities, particularly in medicinal chemistry. Although specific studies on this compound are scarce, insights can be drawn from related compounds and general knowledge about thiadiazoles.
Chemical Structure
The compound features:
- A benzamide backbone .
- A 1,3,4-thiadiazole ring substituted at the 5-position.
- Dichloro groups at the 2 and 5 positions of the benzene ring.
- A methyl-substituted phenyl group attached to the thiadiazole.
Antimicrobial Activity
Thiadiazole derivatives have been widely studied for their antimicrobial properties. Compounds with similar structures often exhibit significant antibacterial and antifungal activities. For instance, research on related thiadiazole compounds has shown promising results against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antibacterial | 3.125 |
| 5-(4-Methylphenyl)-1,3,4-thiadiazole | Antifungal | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a derivative demonstrated an IC50 value of 2.44 µM against LoVo colon cancer cells . The mechanism often involves inhibition of critical pathways such as CDK9 activity and transcription factors like STAT3.
The biological activity of thiadiazoles is generally attributed to:
- Interaction with DNA : Many thiadiazoles can intercalate into DNA or inhibit topoisomerases.
- Enzyme inhibition : Compounds may act as inhibitors for various enzymes involved in cancer progression or microbial resistance.
Case Studies
- Antitubercular Activity : A study on imidazo[2,1-b][1,3,4]thiadiazoles found several compounds with effective antitubercular activity against Mycobacterium tuberculosis, suggesting that similar structural motifs in thiadiazoles could yield effective treatments for tuberculosis .
- Antioxidant Properties : Thiadiazole derivatives have also been evaluated for antioxidant activities. Compounds exhibiting strong antioxidant properties can protect cells from oxidative stress, which is a contributing factor in many diseases including cancer.
Synthesis Insights
The synthesis of this compound typically involves:
- Formation of the thiadiazole ring through reactions involving thiosemicarbazide.
- Subsequent halogenation to introduce dichloro substituents.
- Coupling reactions to attach the benzamide moiety.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the thiadiazole and benzene rings via Friedel-Crafts acylation to introduce the benzamide group .
- Step 2 : Coupling the thiadiazole moiety to the chlorinated benzamide backbone using sulfanylmethane linkers. Reaction conditions (e.g., solvent choice, temperature) are critical for yield optimization .
- Step 3 : Final purification via crystallization (e.g., acetone or ethanol) to isolate the compound .
- Key Reagents : Tin(II) chloride for reduction, hydrogen peroxide for oxidation, and coupling agents like DCC for amide bond formation .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at δ 7.62–8.10 ppm) and confirms linker groups .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1682 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 453.36 for C₁₈H₁₄Cl₂N₄O₂S₂) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Assays : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values typically 8–32 µg/mL) .
- Enzyme Inhibition : Screened against dihydrofolate reductase (DHFR) using spectrophotometric assays, with IC₅₀ values suggesting competitive inhibition .
- Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HeLa), showing dose-dependent inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 15–18 hours (conventional) to 15–20 minutes with higher yields (e.g., 75–85%) under solvent-free conditions .
- Catalyst Screening : Bases like triethylamine enhance nucleophilic substitution in thiadiazole coupling steps .
- pH Control : Stability studies show degradation at pH < 3 or > 10; buffered conditions (pH 6–8) improve intermediate stability .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing 3-methylphenyl with fluorophenyl) to isolate contributions to bioactivity .
- Target Validation : Use CRISPR knockouts or RNAi to confirm DHFR as the primary target in cancer cells .
Q. What computational methods are suitable for studying its molecular interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to DHFR (e.g., ΔG = −9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting critical hydrogen bonds (e.g., N–H···O=C) .
- QSAR Modeling : Build regression models using descriptors like logP and polar surface area to predict pharmacokinetics .
Q. How can structural data resolve discrepancies in crystallographic studies?
- Methodological Answer :
- SHELX Refinement : Resolve disorder in the thiadiazole ring using twin refinement (BASF parameter) and anisotropic displacement parameters .
- Hydrogen Bond Analysis : Identify intramolecular bonds (e.g., C–H···N) stabilizing planar conformations via Mercury visualization .
- Cambridge Structural Database (CSD) Cross-Referencing : Compare bond lengths/angles with analogous thiadiazole derivatives to validate geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
